Ethyl 3-(undecanoylamino)benzoate
Description
Ethyl 3-(undecanoylamino)benzoate is a benzoic acid derivative featuring an ethyl ester group at the carboxylic acid position and an undecanoylamino (11-carbon acylated amine) substituent at the meta (3-) position of the aromatic ring (Figure 1).
Properties
Molecular Formula |
C20H31NO3 |
|---|---|
Molecular Weight |
333.5 g/mol |
IUPAC Name |
ethyl 3-(undecanoylamino)benzoate |
InChI |
InChI=1S/C20H31NO3/c1-3-5-6-7-8-9-10-11-15-19(22)21-18-14-12-13-17(16-18)20(23)24-4-2/h12-14,16H,3-11,15H2,1-2H3,(H,21,22) |
InChI Key |
PANMMAVAYMAQJA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC(=O)NC1=CC=CC(=C1)C(=O)OCC |
Canonical SMILES |
CCCCCCCCCCC(=O)NC1=CC=CC(=C1)C(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomerism
- Ethyl 4-(dimethylamino)benzoate (): The para-substituted dimethylamino group enhances electron-donating effects, increasing reactivity in resin polymerization (degree of conversion: ~75–90%) compared to ethyl 3-substituted analogs. This positional difference significantly impacts photophysical and catalytic properties .
- Ethyl 3-(but-3-enyloxy)-4-(octyloxy)benzoate (L2) (): Alkoxy substituents at positions 3 and 4 impart liquid crystalline behavior, with FT-IR peaks at 1715 cm⁻¹ (ester C=O stretch) and 3076 cm⁻¹ (alkene C-H stretch). The dual substitution pattern broadens thermal stability compared to mono-substituted derivatives .
Functional Group Variations
- Ethyl 4-(carbamoylamino)benzoate (): The carbamoyl group at the para position contributes to aquaporin-3/7 inhibition, highlighting the role of hydrogen-bonding motifs in biological activity. In contrast, the undecanoylamino group in the target compound may prioritize hydrophobic interactions .
- Ethyl 3-aminobenzoate (): The unprotected amino group enables diazotization for azo dye synthesis (e.g., ethyl 3-(2',4'-dihydroxyphenylazo)benzoate). The undecanoylamino group, however, would resist such reactions due to its stable amide linkage .
Physicochemical Properties
Solubility and Lipophilicity
- Ethyl 3-(undecanoylamino)benzoate: Predicted to exhibit low water solubility due to the long alkyl chain, akin to ethyl 4-(octyloxy)benzoate derivatives ().
- Ethyl 4-(dimethylamino)benzoate: Higher polarity from the dimethylamino group improves solubility in polar solvents like acetone ().
Spectroscopic Data
- IR Spectroscopy: Esters like L2 () show C=O stretches at 1715 cm⁻¹, while amides (e.g., undecanoylamino) would display N-H stretches near 3300 cm⁻¹ and amide I bands at 1650–1600 cm⁻¹.
- NMR: Para-substituted derivatives (e.g., dimethylamino group) exhibit distinct aromatic proton splitting patterns compared to meta-substituted analogs.
Data Tables
Table 1. Structural and Functional Comparison of Ethyl Benzoate Derivatives
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